molecular formula C19H21ClN2O B2521099 (4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone CAS No. 893665-75-3

(4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone

Cat. No.: B2521099
CAS No.: 893665-75-3
M. Wt: 328.84
InChI Key: VYMPIFPIMYGARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a 3,5-dimethylphenyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of (4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone is the human 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme plays a crucial role in the biosynthesis of steroid hormones and is involved in hormone-related cancers and leukemia .

Mode of Action

This compound interacts with its target, AKR1C3, by forming hydrogen bonds between the carbonyl oxygen of the drug and the amino acid residues Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .

Biochemical Pathways

The compound inhibits the AKR1C3 enzyme, which is involved in the conversion of androstenedione to testosterone and estrone to estradiol . By inhibiting this enzyme, the compound can potentially disrupt these hormonal pathways and their downstream effects, which may include the proliferation of hormone-dependent cancer cells .

Pharmacokinetics

The compound’s lipophilic electron-withdrawing substituents and hydrogen bond acceptor were found to be positive for activity , which could suggest favorable absorption and distribution characteristics.

Result of Action

The compound has been shown to be a potent and very isoform-selective inhibitor of AKR1C3, with an IC50 value of approximately 100nM . This suggests that it could effectively inhibit the activity of the AKR1C3 enzyme and potentially suppress the growth of hormone-dependent cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivatives .

Industrial Production Methods

Industrial production of piperazine derivatives often employs large-scale cyclization reactions and parallel solid-phase synthesis techniques. These methods are optimized for high yield and purity, ensuring the efficient production of the compound for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperazine derivatives .

Scientific Research Applications

(4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(piperazin-1-yl)methanone: Similar structure but lacks the 3,5-dimethylphenyl group.

    (4-(4-Bromophenyl)piperazin-1-yl)methanone: Contains a bromine atom instead of a chlorine atom.

    (4-(Bis(4-chlorophenyl)methyl)piperazin-1-yl)methanone: Contains an additional 4-chlorophenyl group.

Uniqueness

(4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone is unique due to the presence of both the 4-chlorophenyl and 3,5-dimethylphenyl groups, which may confer distinct biological activities and pharmacokinetic properties compared to other piperazine derivatives .

Properties

IUPAC Name

(4-chlorophenyl)-[4-(3,5-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-14-11-15(2)13-18(12-14)21-7-9-22(10-8-21)19(23)16-3-5-17(20)6-4-16/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMPIFPIMYGARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.